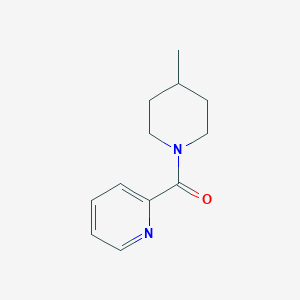![molecular formula C13H22N2O2 B7478124 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone, also known as CX516, is a compound that belongs to the family of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. CX516 is a potent ampakine that has been extensively studied for its potential application in treating cognitive disorders such as Alzheimer's disease and schizophrenia.
Mecanismo De Acción
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone enhances the activity of AMPA receptors in the brain, which are responsible for synaptic plasticity and memory formation. It does this by increasing the conductance of ion channels in the receptor, which leads to an increase in the strength of synaptic connections between neurons. This results in improved memory and learning.
Biochemical and Physiological Effects:
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It increases the release of acetylcholine in the brain, which is important for memory and learning. It also increases the release of dopamine, which is important for motivation and reward. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone for lab experiments is its potency. It is a highly potent ampakine that can be used at low concentrations. This makes it useful for studying the effects of ampakines on synaptic plasticity and memory formation. One limitation of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone is its short half-life. It is rapidly metabolized in the body, which makes it difficult to maintain a stable concentration over a long period of time.
Direcciones Futuras
There are a number of future directions for research on 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone. One area of research is the development of more potent and selective ampakines. Another area of research is the application of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. There is also interest in studying the effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on other neurotransmitter systems, such as the GABAergic system. Finally, there is interest in studying the long-term effects of 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone on synaptic plasticity and memory formation.
Métodos De Síntesis
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone can be synthesized by the reaction of 4-(cyclohexanecarbonyl)piperazine with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone.
Aplicaciones Científicas De Investigación
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has been studied extensively for its potential application in treating cognitive disorders. It has been shown to enhance memory and learning in animal models and human clinical trials. 1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone has also been shown to improve attention and alertness in healthy individuals.
Propiedades
IUPAC Name |
1-[4-(cyclohexanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-11(16)14-7-9-15(10-8-14)13(17)12-5-3-2-4-6-12/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVWKEKBOJWZCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)

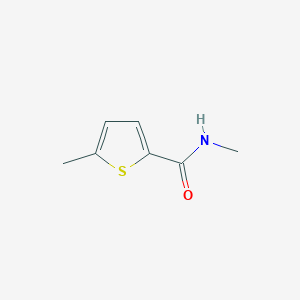


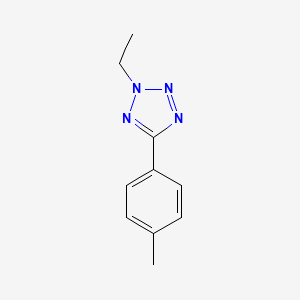
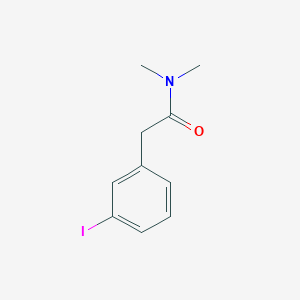
![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
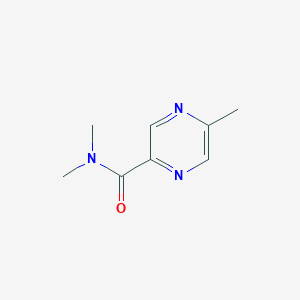
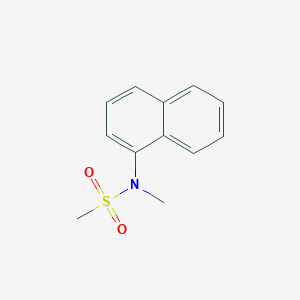
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
